

Introduction: The Significance of 1-(5-Methylpyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Methylpyridin-2-yl)piperidin-4-amine

Cat. No.: B3427454

[Get Quote](#)

1-(5-Methylpyridin-2-yl)piperidin-4-amine belongs to a class of N-arylpiperidine derivatives, a scaffold commonly found in a wide array of biologically active compounds and approved pharmaceuticals. The unique structural combination of a substituted pyridine ring and a 4-aminopiperidine moiety suggests potential applications in targeting central nervous system (CNS) receptors or other biological targets where this specific arrangement can lead to favorable binding interactions. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectroscopic signature paramount.

This guide will provide a detailed, predictive analysis of its ^1H NMR, ^{13}C NMR, and mass spectra, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear visualization of the molecule is the first step in predicting its spectroscopic behavior.

Caption: Molecular structure of **1-(5-Methylpyridin-2-yl)piperidin-4-amine**.

^1H NMR Spectroscopy Analysis

Proton NMR (^1H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum of **1-(5-Methylpyridin-2-yl)piperidin-4-amine** will exhibit distinct signals for the pyridine and piperidine moieties.

Recommended Experimental Protocol

A well-defined protocol is crucial for obtaining high-quality, reproducible data.

Instrumentation:

- Spectrometer: 400 MHz NMR spectrometer or higher.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). CDCl_3 is a good starting point for many organic molecules, while DMSO-d_6 is excellent for ensuring the exchangeable amine protons are clearly visible.[1]
- Concentration: Approximately 5-10 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[2]
- Temperature: 298 K (25 °C).

Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.

Predicted ^1H NMR Data

The chemical shifts are predicted based on the electronic environment of each proton. The electron-withdrawing nature of the pyridine ring and the nitrogen atoms will significantly influence the downfield shifts of adjacent protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
Pyridine H-6	~8.0	d	~2.0	1H
Pyridine H-4	~7.3	dd	~8.0, 2.0	1H
Pyridine H-3	~6.5	d	~8.0	1H
Piperidine H-2ax, H-6ax	~4.0	d	~12.0	2H
Piperidine H-2eq, H-6eq	~3.0	t	~12.0	2H
Piperidine H-4	~2.8	m	-	1H
Pyridine -CH ₃	~2.2	s	-	3H
Piperidine H-3ax, H-5ax	~1.9	qd	~12.0, 4.0	2H
Piperidine H-3eq, H-5eq	~1.4	dt	~12.0, 4.0	2H
-NH ₂	~1.6 (broad)	s	-	2H

Interpretation and Rationale

- Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region (6.5-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the nitrogen, will be the most deshielded. The methyl group at the 5-position will have a slight shielding effect on the adjacent protons.
- Piperidine Protons: The protons on the carbons adjacent to the piperidine nitrogen (H-2 and H-6) are significantly deshielded due to the inductive effect of the nitrogen and the electronic pull of the attached pyridine ring. The axial and equatorial protons will be distinct, with the axial protons typically appearing at a slightly different shift than the equatorial ones. The protons at the 3 and 5 positions will be further upfield, and the proton at the 4-position, being attached to the carbon bearing the amine group, will be a complex multiplet.

- Amine Protons: The protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule.

Recommended Experimental Protocol

Instrumentation:

- Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
- Solvent and Concentration: Same as for ¹H NMR.

Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
Pyridine C-2	~158
Pyridine C-5	~148
Pyridine C-6	~138
Pyridine C-3	~125
Pyridine C-4	~108
Piperidine C-2, C-6	~50
Piperidine C-4	~49
Piperidine C-3, C-5	~34
Pyridine -CH ₃	~17

Interpretation and Rationale

- Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region. The carbon attached to the piperidine nitrogen (C-2) will be the most deshielded.
- Piperidine Carbons: The piperidine carbons will be in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) and the carbon bearing the amine group (C-4) will be the most downfield in this group.
- Methyl Carbon: The methyl carbon attached to the pyridine ring will be the most upfield signal in the spectrum.

Mass Spectrometry (MS) Analysis

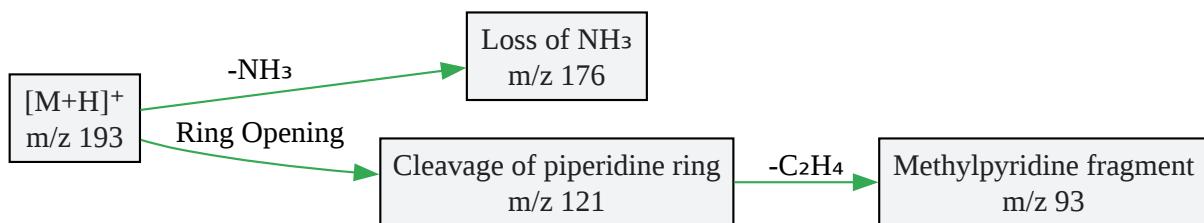
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Recommended Experimental Protocol

Instrumentation:

- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is recommended.[3]
- Ionization Mode: Positive ion mode (ESI+) should be used due to the basic nature of the nitrogen atoms, which are readily protonated.[3]

Method:


- Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to determine the mass of the protonated molecule, $[M+H]^+$.
- Tandem MS (MS/MS): Select the $[M+H]^+$ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.[3]

Predicted Mass Spectrum Data

- Molecular Formula: $C_{11}H_{18}N_3$
- Molecular Weight: 192.28 g/mol
- $[M+H]^+$ (Precursor Ion): m/z 193.16

Predicted Fragmentation Pattern

The fragmentation of N-arylpiperidines is often initiated at the protonated nitrogen atom.[3] The following diagram illustrates the most likely fragmentation pathways.

[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS/MS fragmentation pathway for **1-(5-Methylpyridin-2-yl)piperidin-4-amine**.

Interpretation of Key Fragments:

- m/z 176: This fragment would result from the loss of ammonia (NH_3) from the protonated molecular ion.
- m/z 121: A common fragmentation pathway for N-substituted piperidines involves cleavage of the piperidine ring.^[3] This fragment likely corresponds to the protonated 5-methyl-2-vinylpyridine ion.
- m/z 93: This fragment corresponds to the protonated 5-methylpyridine moiety.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of **1-(5-Methylpyridin-2-yl)piperidin-4-amine**. By combining established principles of NMR and MS with data from structurally related compounds, researchers can confidently approach the analysis of this and similar molecules. The detailed protocols and interpretations serve as a valuable resource for ensuring data quality and accuracy in any research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of 1-(5-Methylpyridin-2-yl)piperidin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427454#spectroscopic-data-nmr-ms-of-1-5-methylpyridin-2-yl-piperidin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com